molecular formula C17H16ClN3O3S B11020338 2-(6-chloro-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide

2-(6-chloro-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide

Cat. No.: B11020338
M. Wt: 377.8 g/mol
InChI Key: MLMFICKHOSWDAU-UHFFFAOYSA-N
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Description

2-(6-chloro-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide is a synthetic organic compound that features a chloro-substituted indole ring and a sulfamoylbenzyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide typically involves multiple steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Acetamide Formation: The chlorinated indole is reacted with chloroacetyl chloride in the presence of a base like triethylamine to form the acetamide intermediate.

    Sulfamoylation: The final step involves the reaction of the acetamide intermediate with 4-aminobenzenesulfonamide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Solvent recovery and recycling, as well as waste minimization strategies, would be integral to the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the sulfonamide group using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group on the indole ring can be substituted with various nucleophiles, including amines and thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced sulfonamide derivatives.

    Substitution: Substituted indole derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

Chemistry

In chemistry, 2-(6-chloro-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, depending on its interaction with biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(6-chloro-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-substituted indole ring and the sulfamoylbenzyl group are key to its binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide: Lacks the chloro substitution, which may affect its biological activity.

    2-(6-bromo-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide: Contains a bromo group instead of a chloro group, potentially altering its reactivity and interactions.

    2-(6-chloro-1H-indol-1-yl)-N-(4-methylsulfamoylbenzyl)acetamide: Features a methylsulfamoyl group, which could influence its solubility and biological properties.

Uniqueness

The presence of the chloro group in 2-(6-chloro-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide distinguishes it from similar compounds, potentially enhancing its binding affinity and specificity for certain biological targets. This structural uniqueness can lead to different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H16ClN3O3S

Molecular Weight

377.8 g/mol

IUPAC Name

2-(6-chloroindol-1-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide

InChI

InChI=1S/C17H16ClN3O3S/c18-14-4-3-13-7-8-21(16(13)9-14)11-17(22)20-10-12-1-5-15(6-2-12)25(19,23)24/h1-9H,10-11H2,(H,20,22)(H2,19,23,24)

InChI Key

MLMFICKHOSWDAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2CC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N)Cl

Origin of Product

United States

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